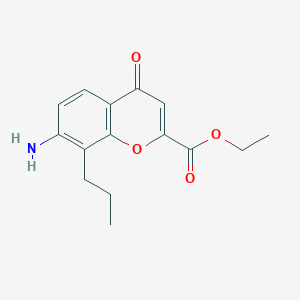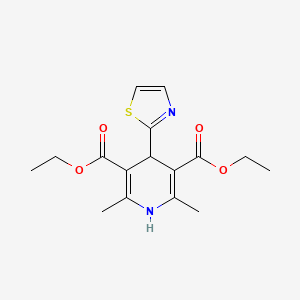![molecular formula C15H23N3O B8715657 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline](/img/structure/B8715657.png)
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the piperazine ring and a methoxy group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced by reacting the piperazine derivative with cyclopropylmethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Attachment of the Methoxy Group: The methoxy group can be introduced by reacting the aniline derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aniline or piperazine rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for chemical research.
Industrial Applications: It may be used in the development of new materials and chemical processes in the industry.
Mecanismo De Acción
The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamine
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]methyl-1,3-thiazol-2-amine
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]carbonyl-N-methylaniline
Uniqueness
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline is unique due to the presence of both the cyclopropylmethyl and methoxy groups, which may confer specific pharmacological properties and chemical reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H23N3O |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline |
InChI |
InChI=1S/C15H23N3O/c1-19-15-10-13(4-5-14(15)16)18-8-6-17(7-9-18)11-12-2-3-12/h4-5,10,12H,2-3,6-9,11,16H2,1H3 |
Clave InChI |
DRZXUYMNHPOLFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCN(CC2)CC3CC3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B8715584.png)



![N-(3-bromophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8715606.png)







![5-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8715692.png)

